molecular formula C14H17N3O2 B14138119 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-N-propylacetamide CAS No. 1232810-86-4

2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-N-propylacetamide

Cat. No.: B14138119
CAS No.: 1232810-86-4
M. Wt: 259.30 g/mol
InChI Key: JPZCNYFBWBCWGU-UHFFFAOYSA-N
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Description

2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-N-propylacetamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-N-propylacetamide typically involves the condensation of 2-methyl-4-oxoquinazoline with N-propylacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline compounds.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-oxoquinazoline
  • N-propylacetamide
  • Quinazoline derivatives

Uniqueness

2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-N-propylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the quinazoline core with the N-propylacetamide moiety makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1232810-86-4

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

2-(2-methyl-4-oxoquinazolin-3-yl)-N-propylacetamide

InChI

InChI=1S/C14H17N3O2/c1-3-8-15-13(18)9-17-10(2)16-12-7-5-4-6-11(12)14(17)19/h4-7H,3,8-9H2,1-2H3,(H,15,18)

InChI Key

JPZCNYFBWBCWGU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1C(=NC2=CC=CC=C2C1=O)C

Origin of Product

United States

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